3-ethyl-4-ethynyl-1,2-oxazole
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Overview
Description
3-Ethyl-4-ethynyl-1,2-oxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of ethyl and ethynyl groups at positions 3 and 4, respectively, imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-ethynyl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 3-ethyl-4-ethynyl-2-nitropropene with a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products: The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Ethyl-4-ethynyl-1,2-oxazole has found applications in several fields:
Mechanism of Action
The mechanism of action of 3-ethyl-4-ethynyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The ethynyl group can participate in covalent bonding with target proteins, altering their function and activity. This compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or activating their function .
Comparison with Similar Compounds
- 3-Ethyl-4-methyl-1,2-oxazole
- 3-Ethyl-4-phenyl-1,2-oxazole
- 3-Ethyl-4-vinyl-1,2-oxazole
Comparison: 3-Ethyl-4-ethynyl-1,2-oxazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and biological activity compared to its analogs. The ethynyl group allows for unique substitution reactions and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
2137742-33-5 |
---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.1 |
Purity |
95 |
Origin of Product |
United States |
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